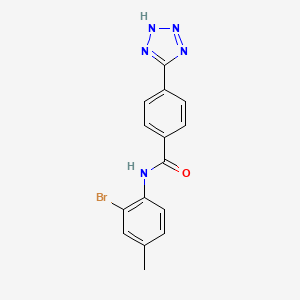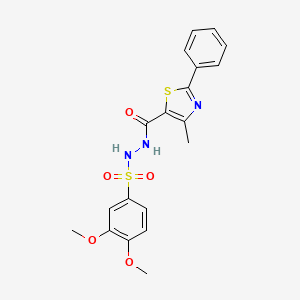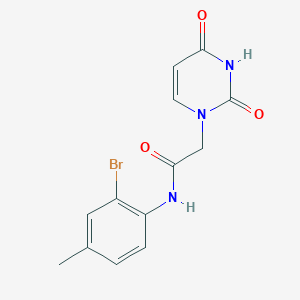
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide, also known as BMTB, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. BMTB belongs to the family of tetrazole-containing compounds, which have been shown to have various biological activities.
Wirkmechanismus
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide acts as a selective inhibitor of the TRPM8 channel, which is involved in the transmission of pain signals. By inhibiting the activity of this channel, N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide can reduce the transmission of pain signals and provide relief from neuropathic pain. N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has been shown to have various biochemical and physiological effects. In animal studies, N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has been shown to reduce the sensitivity to cold stimuli, indicating its potential as a treatment for neuropathic pain. N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has also been shown to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide is its selectivity for the TRPM8 channel, which makes it a promising therapeutic agent for the treatment of neuropathic pain. However, one of the limitations of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide. One potential direction is to investigate the potential of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide as a treatment for other types of pain, such as inflammatory pain. Another direction is to investigate the potential of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide as an anti-cancer agent in combination with other chemotherapeutic agents. Additionally, the development of more soluble forms of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide could improve its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide involves the reaction of 2-bromo-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sodium azide to form the tetrazole ring. The resulting compound is then reacted with 4-aminobenzamide to form N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has been shown to have potential therapeutic applications in various areas of research. One of the most promising areas of research is in the treatment of neuropathic pain. N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has been shown to inhibit the activity of the TRPM8 channel, which is involved in the transmission of pain signals. N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has also been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O/c1-9-2-7-13(12(16)8-9)17-15(22)11-5-3-10(4-6-11)14-18-20-21-19-14/h2-8H,1H3,(H,17,22)(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCCWWYDRRZXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzo[e][1]benzofuran-1-yl-N-[2-[di(propan-2-yl)amino]ethyl]acetamide](/img/structure/B7680513.png)
![N-(2,4-dichlorophenyl)-2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7680537.png)
![N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7680538.png)
![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B7680547.png)
![3-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7680551.png)
![N-[2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethyl]-2-nitrobenzamide](/img/structure/B7680559.png)
![N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B7680560.png)

![3,4-difluoro-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680567.png)
![N-(2-acetylphenyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7680579.png)
![1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7680583.png)

![Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate](/img/structure/B7680602.png)
![1-(2-chlorophenyl)-N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N,6-dimethyl-4-oxopyridazine-3-carboxamide](/img/structure/B7680607.png)